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Compound of Interest

Compound Name: 1-(6-Chloropyridazin-3-yl)azepane

Cat. No.: B182009

An In-depth Technical Guide to 1-(6-Chloropyridazin-3-yl)azepane

Executive Summary: This document provides a comprehensive technical overview of 1-(6-
Chloropyridazin-3-yl)azepane, a heterocyclic compound of interest in medicinal chemistry
and drug discovery. The guide details its chemical identity, physicochemical properties, a
proposed synthetic route with mechanistic considerations, and potential therapeutic
applications derived from the well-documented activities of its core moieties: the
chloropyridazine scaffold and the azepane ring. Safety protocols and handling guidelines are
also discussed. This whitepaper is intended for researchers, chemists, and drug development
professionals seeking a foundational understanding of this compound and its potential as a
building block for novel therapeutic agents.

Introduction and Chemical Identity

1-(6-Chloropyridazin-3-yl)azepane is a synthetic organic compound featuring a bicyclic
structure composed of a substituted pyridazine ring linked to a seven-membered azepane ring.
Its Chemical Abstracts Service (CAS) registry number is 312318-48-2. The core structure
combines the electrophilic nature of the chloropyridazine system with the conformational
flexibility of the azepane moiety.

The pyridazine ring, a six-membered diazine heterocycle, is a recognized "privileged scaffold"
in medicinal chemistry. The presence of a chlorine atom at the 6-position provides a reactive
site for further functionalization, typically via nucleophilic substitution reactions. The azepane
ring is a saturated seven-membered heterocycle that is present in numerous FDA-approved

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b182009?utm_src=pdf-interest
https://www.benchchem.com/product/b182009?utm_src=pdf-body
https://www.benchchem.com/product/b182009?utm_src=pdf-body
https://www.benchchem.com/product/b182009?utm_src=pdf-body
https://www.benchchem.com/product/b182009?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182009?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

drugs, contributing to their pharmacokinetic and pharmacodynamic profiles.[1][2] The
conjugation of these two motifs in 1-(6-Chloropyridazin-3-yl)azepane suggests its potential as
an intermediate for creating diverse chemical libraries targeting a range of biological pathways.

Physicochemical Properties and Characterization

The fundamental properties of 1-(6-Chloropyridazin-3-yl)azepane are summarized below.
These data are essential for its handling, reaction setup, and analytical characterization.

Property Value Source
CAS Number 312318-48-2

Molecular Formula C10H14CIN3 [3]
Molecular Weight 211.69 g/mol [3]

MDL Number MFCD01460065 [3]

Characterization: The structural integrity and purity of 1-(6-Chloropyridazin-3-yl)azepane
would be confirmed using standard analytical techniques.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR would verify the
chemical structure by showing the expected proton and carbon signals and their respective
couplings.

e Mass Spectrometry (MS): This technique would confirm the molecular weight and isotopic
pattern characteristic of a monochlorinated compound.

o High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining
the purity of the compound.

Synthesis and Mechanistic Considerations

The synthesis of 1-(6-Chloropyridazin-3-yl)azepane is most plausibly achieved through a
nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method involves
the displacement of a halide from an electron-deficient aromatic ring by a nucleophile.
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Proposed Synthetic Pathway: The reaction proceeds by treating 3,6-dichloropyridazine with
one equivalent of azepane. The azepane acts as the nucleophile, attacking one of the
electrophilic carbon atoms on the pyridazine ring and displacing a chloride ion.

Reactants Reaction Conditions

3,6-Dichloropyridazine (Azepane) ( Base (e.g., K2COs, DIPEA) ) (Solvent (e.g., DMF, Acetonitrile)) (Heat (e.g., 80-120 "C))

Acid Scavenger Reaction Medium Activation Enefgy

Y

Nucleophilic Aromatic
Substitution (SNAr)

Workup & Purification
(Extraction, Chromatography)

1-(6-Chloropyridazin-3-yl)azepane

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 1-(6-Chloropyridazin-3-yl)azepane.

Detailed Experimental Protocol (Representative)

e Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as
dimethylformamide (DMF) or acetonitrile, add azepane (1.0-1.2 eq).

» Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or
potassium carbonate (K2COs) (2.0 eq), to the mixture. The base acts as an acid scavenger,
neutralizing the HCI generated during the reaction and driving the equilibrium towards the
product.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b182009?utm_src=pdf-body-img
https://www.benchchem.com/product/b182009?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182009?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor its progress using
Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

o Workup: After cooling to room temperature, dilute the mixture with water and extract the
product with an organic solvent like ethyl acetate.

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The crude product can be purified by
column chromatography on silica gel to yield the pure 1-(6-Chloropyridazin-3-yl)azepane.

Causality in Experimental Design:

» Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are chosen because they
effectively solvate the reactants and intermediates without interfering with the nucleophilic
attack.

e Base Selection: A non-nucleophilic base is critical to prevent it from competing with azepane
in attacking the pyridazine ring. K2COs is a cost-effective and efficient choice, while DIPEA is
a soluble organic base often used for cleaner reactions.

o Temperature: Heating is required to overcome the activation energy of the SNAr reaction.
The specific temperature depends on the reactivity of the substrates and the solvent's boiling
point.

Potential Applications in Drug Discovery

While specific biological activity data for 1-(6-Chloropyridazin-3-yl)azepane is not widely
published, its structural components are featured in numerous pharmacologically active agents.
This allows for informed hypotheses about its potential applications.

Anticancer Activity: The chloropyridazine scaffold is a key component of novel hybrids designed
as anticancer agents.[4] These compounds often function through the induction of apoptosis
and inhibition of enzymes crucial for cancer cell survival, such as poly(ADP-ribose)polymerase-
1 (PARP-1).[4] PARP-1 is a key enzyme in DNA repair, and its inhibition is a validated strategy
in oncology, particularly for cancers with deficiencies in other DNA repair pathways.[4] The
azepane moiety can be used to modulate solubility, cell permeability, and receptor-binding
affinity.
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Caption: Hypothetical mechanism targeting PARP-1 inhibition in cancer cells.

Neurological and Inflammatory Disorders: Pyridazine derivatives have been investigated as
selective agonists for the cannabinoid receptor 2 (CB2), which is involved in modulating
inflammatory pain.[5] Furthermore, the azepane ring itself is a core structure in many approved
drugs for various indications.[1][2] This suggests that 1-(6-Chloropyridazin-3-yl)azepane
could serve as a scaffold for developing agents targeting G-protein coupled receptors or ion
channels involved in neurological or inflammatory diseases.

Safety, Handling, and Storage

Although a specific Material Safety Data Sheet (MSDS) for 1-(6-Chloropyridazin-3-
yl)azepane is not readily available, data from structurally similar compounds, such as 1-(6-
Chloro-2-pyridinyl)azepane, can be used to infer potential hazards.[6]

Hazard Statement Description GHS Code
Skin Irritation Causes skin irritation. H315
Eye Irritation Causes serious eye irritation. H319

, _ May cause respiratory
Respiratory Irritation S H335
irritation.

Handling Precautions:
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Use only in a well-ventilated area, preferably within a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves,
safety goggles, and a lab coat.

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

Wash hands thoroughly after handling.

Storage:

o Store in a tightly closed container in a cool, dry, and well-ventilated place.
» Keep away from incompatible substances such as strong oxidizing agents.
Disposal:

» Dispose of contents and container to an approved waste disposal plant in accordance with
local, state, and federal regulations.

Conclusion and Future Directions

1-(6-Chloropyridazin-3-yl)azepane is a valuable heterocyclic compound with significant
potential as a building block in drug discovery. Its synthesis is straightforward via established
chemical methods. The combination of the pharmacologically active chloropyridazine core and
the versatile azepane ring makes it an attractive starting point for developing novel
therapeutics, particularly in oncology and inflammation. Future research should focus on
synthesizing a library of derivatives by modifying the azepane ring or substituting the chlorine
atom to explore structure-activity relationships (SAR) against various biological targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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